Pmkrltlgntt-NH2
Pmkrltlgntt-NH2
Brand Name:
Vulcanchem
CAS No.:
137051-72-0
VCID:
VC0148820
InChI:
InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1
Molecular Formula:
C52H95N17O15S
Molecular Weight:
1230.5 g/mol
Pmkrltlgntt-NH2
CAS No.: 137051-72-0
Main Products
VCID: VC0148820
Molecular Formula: C52H95N17O15S
Molecular Weight: 1230.5 g/mol
CAS No. | 137051-72-0 |
---|---|
Product Name | Pmkrltlgntt-NH2 |
Molecular Formula | C52H95N17O15S |
Molecular Weight | 1230.5 g/mol |
IUPAC Name | (2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
Standard InChI | InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1 |
Standard InChIKey | REBDZYDHBOZQIZ-FCLOLONZSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O |
SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Sequence | PMKRLTLGNTT |
Synonyms | peptide 8A PMKRLTLGNTT-NH2 preprorenin (63-73) Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2 |
PubChem Compound | 195838 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume